molecular formula C10H14 B044303 2-Ethyl-m-xylene CAS No. 2870-04-4

2-Ethyl-m-xylene

Cat. No. B044303
CAS RN: 2870-04-4
M. Wt: 134.22 g/mol
InChI Key: CHIKRULMSSADAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 2-Ethyl-m-xylene, though not directly mentioned in the literature, involves chemical processes akin to those used in the synthesis of p-xylene from ethylene. These processes utilize ethylene as a feedstock, highlighting the potential for renewable or alternative feedstocks in the synthesis of xylenes. For example, a method has been reported for the synthesis of p-xylene using ethylene, demonstrating the feasibility of synthesizing xylenes from more readily available or sustainable sources (Lyons et al., 2012).

Scientific Research Applications

  • Chemical Analysis : It is used in the simultaneous determination of hippuric acid, o-, m-, and p-methylhippuric acid, phenylglyoxylic acid, and mandelic acid by High-Performance Liquid Chromatography (HPLC) (Inoue et al., 1991).

  • Waste Management : Xylene, in the presence of ethylene glycol and diethylamine, aids in the aminoglycolytic degradation of waste PET bottles, resulting in water-soluble and lower molecular weight oligomers (Acar, Bal, & Güçlü, 2013).

  • Biomass Conversion : Cycloaddition of ethylene and 2,5-dimethylfuran with 75% selectivity using H–Y zeolite catalysts can produce renewable p-xylene from biomass-derived dimethylfuran and ethylene (Williams et al., 2012).

  • Combustion Studies : M-xylene affects soot levels and small aromatic species in a nitrogen-diluted ethylene flame at pressures from 1 to 5 atm (Mouis et al., 2012).

  • Organic Synthesis : Pyrolysis of ethyl (2E)-2-phenylsulfinyl-2-alkenoates in xylene results in the formation of ethyl (2E,4E)-2,4-alkadienoates (Tanikaga, Nozaki, Nishida, & Kaji, 1984).

  • Environmental Studies : The m-xylene/p-xylene and m-xylene/o-xylene ratios remain persistent even in biomass combustion experiments, which is important for atmospheric chemistry and environmental monitoring (Monod et al., 2001).

Safety And Hazards

Exposure to 2-Ethyl-m-xylene can irritate the eyes, nose, skin, and throat . It can also cause headaches, dizziness, confusion, loss of muscle coordination, and in high doses, death . It may be harmful in contact with skin or if inhaled . It is also flammable .

Future Directions

The separation of xylene isomers is one of the most challenging tasks in the petrochemical industry . An efficient adsorptive molecular sieving strategy using crystalline trianglimine macrocycle has been developed to separate the elusive m-xylene isomer from an equimolar xylenes mixture with over 91% purity . This represents a promising direction for future research and development in the field.

properties

IUPAC Name

2-ethyl-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-4-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIKRULMSSADAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062675
Record name 2-Ethyl-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-m-xylene

CAS RN

2870-04-4
Record name 1,3-Dimethyl-2-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2870-04-4
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Record name 2-Ethyl-m-xylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-ethyl-1,3-dimethyl-
Source EPA Chemicals under the TSCA
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Record name 2-Ethyl-m-xylene
Source EPA DSSTox
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Record name 2-ethyl-m-xylene
Source European Chemicals Agency (ECHA)
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Record name 2-ETHYL-M-XYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
JC Gonçalves, AFP Ferreira… - Chemical Engineering & …, 2019 - Wiley Online Library
… -xylene > 2-ethyl-m-xylene 16 . Shi et al. observed traces of ethylxylene at 220 C in liquid phase. … molecule is 2-ethyl-m-xylene followed by 1,3,5-trimethylbenzene and 5-ethyl-m-xylene. …
Number of citations: 12 onlinelibrary.wiley.com
LI Smith, MA Kiess - Journal of the American Chemical Society, 1939 - ACS Publications
… Trinitro-2-ethyl-mxylene, the other trinitro compound available, melts at 181. The substance may possibly be 3,5,6-trmitro-4ethyl-o-xylene, reported by Stahl128 to melt at 121. 4,6-…
Number of citations: 6 pubs.acs.org
H Suzuki, M Sawaki, R Sakimoto - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
… Elemental analysis was close to that of a trinitroethylxylene, but the substance was found neither to be trinitro-4-ethyl-m-xylene (mp 129C) nor trinitro-2-ethyl-m-xylene (mp 181“C), …
Number of citations: 8 www.journal.csj.jp
MD Wessel, PC Jurs - Journal of chemical information and …, 1995 - ACS Publications
The physical properties of organic compounds are often used as a means of determining the safety protocols associated with their usage. Thenormal boiling point of a compound is …
Number of citations: 69 pubs.acs.org
X Yao, B Fan, JP Doucet, A Panaye… - QSAR & …, 2003 - Wiley Online Library
Quantitative Structure‐Property Relationship (QSPR) models based on molecular descriptors derived from molecular structures have been developed for the prediction of liquid heat …
Number of citations: 20 onlinelibrary.wiley.com
D Yaffe, Y Cohen - Journal of chemical information and computer …, 2001 - ACS Publications
A neural network based quantitative structure−property relationship (QSPR) was developed for the vapor pressure−temperature behavior of hydrocarbons based on a data set for 274 …
Number of citations: 68 pubs.acs.org
X Yao, X Zhang, R Zhang, M Liu, Z Hu, B Fan - Computers & chemistry, 2002 - Elsevier
The Quantitative Structure–Property Relationship (QSPR) method is used to develop the correlation between structures of a great number of substituted benzenes and their critical …
Number of citations: 29 www.sciencedirect.com
CL Yaws, ASY Leh - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the radius of gyration for organic compounds in tabular format. The tabulation is arranged by carbon number such as C, C2, and …
Number of citations: 2 www.sciencedirect.com
HE McClelland, PC Jurs - Journal of Chemical Information and …, 2000 - ACS Publications
A quantitative structure−property relationship (QSPR) is developed to relate the molecular structures of 420 diverse organic compounds to their vapor pressures at 25 C expressed as …
Number of citations: 97 pubs.acs.org
AJ Maldonado-Reina, R López-Ruiz, AG Frenich… - Talanta, 2021 - Elsevier
In the present study, 12 volatile benzene and naphthalene derived co-formulants were identified by suspect screening and unknown analysis in 14 plant protection products (PPPs) …
Number of citations: 17 www.sciencedirect.com

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